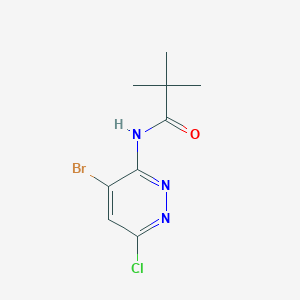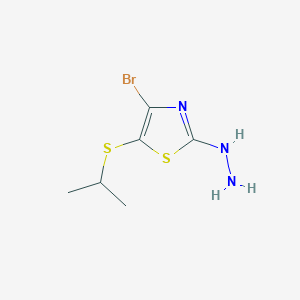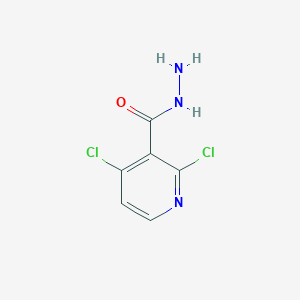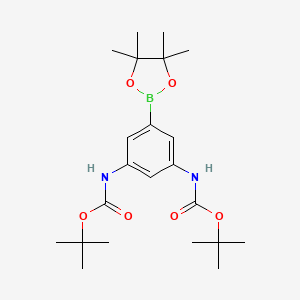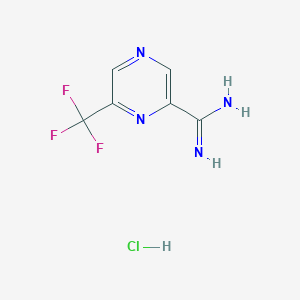
4-Chloro-2-fluoro-6-iodobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-fluoro-6-iodobenzaldehyde is a halogenated benzaldehyde derivative with the molecular formula C7H3ClFIO. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-6-iodobenzaldehyde typically involves halogen exchange reactions. One common method is the halogenation of 2-fluoro-4-iodobenzaldehyde using chlorine gas under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-fluoro-6-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-fluoro-6-iodobenzoic acid.
Reduction: 4-Chloro-2-fluoro-6-iodobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-fluoro-6-iodobenzaldehyde has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-fluoro-6-iodobenzaldehyde involves its reactivity towards various nucleophiles and electrophiles. The presence of multiple halogen atoms enhances its electrophilic character, making it a versatile intermediate in organic synthesis. The compound can participate in various pathways, including nucleophilic aromatic substitution and electrophilic aromatic substitution, depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-iodobenzaldehyde: Similar structure but lacks the chlorine atom.
2-Chloro-6-fluorobenzaldehyde: Similar structure but lacks the iodine atom.
4-Iodobenzaldehyde: Lacks both chlorine and fluorine atoms.
Uniqueness
4-Chloro-2-fluoro-6-iodobenzaldehyde is unique due to the presence of three different halogen atoms on the benzaldehyde ring. This unique combination of halogens imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C7H3ClFIO |
|---|---|
Peso molecular |
284.45 g/mol |
Nombre IUPAC |
4-chloro-2-fluoro-6-iodobenzaldehyde |
InChI |
InChI=1S/C7H3ClFIO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H |
Clave InChI |
VDTLLNFVVOTEFG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C=O)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





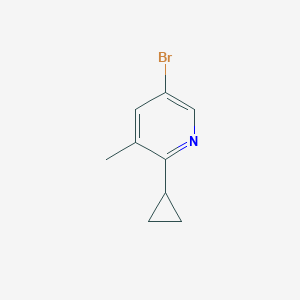
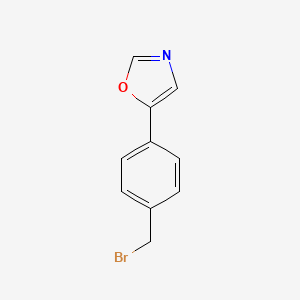
![(3R,3AS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2(9bH)-one hydrochloride](/img/structure/B12952600.png)
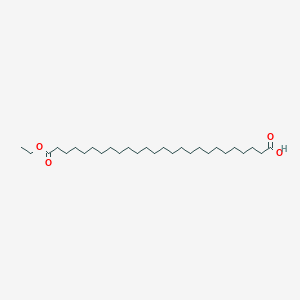
![5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol](/img/structure/B12952614.png)
![2-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B12952618.png)
